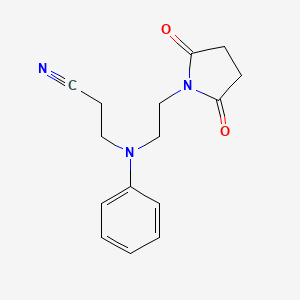
Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)- is a complex organic compound with a molecular formula of C16H19N3O2 and a molecular weight of 285.341 g/mol . This compound is characterized by the presence of a nitrile group (–C≡N) attached to a propanenitrile backbone, along with a phenylamino group and a pyrrolidinyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)- involves several steps. One common method includes the reaction of 3-methylphenylamine with 2-(2,5-dioxo-1-pyrrolidinyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with acrylonitrile to form the final product .
Análisis De Reacciones Químicas
Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the nitrile group can be replaced by other nucleophiles like amines or alcohols.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Aplicaciones Científicas De Investigación
Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)- is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mecanismo De Acción
The mechanism of action of Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)- can be compared with other similar compounds, such as:
Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)(3-methylphenyl)amino)-: This compound has a similar structure but with a methyl group attached to the phenyl ring.
Succinimide, N-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)(3-methylphenyl)amino)-: This compound contains a succinimide group instead of a nitrile group.
The uniqueness of Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63133-76-6 |
|---|---|
Fórmula molecular |
C15H17N3O2 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]anilino]propanenitrile |
InChI |
InChI=1S/C15H17N3O2/c16-9-4-10-17(13-5-2-1-3-6-13)11-12-18-14(19)7-8-15(18)20/h1-3,5-6H,4,7-8,10-12H2 |
Clave InChI |
NYCFYVHKHSZSIG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CCN(CCC#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


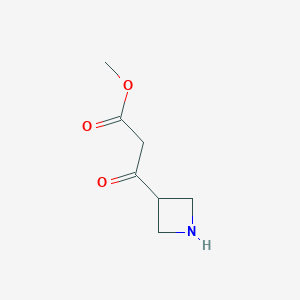
![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)
![7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile](/img/structure/B13948407.png)

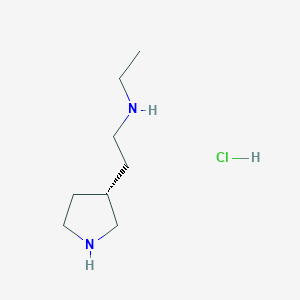
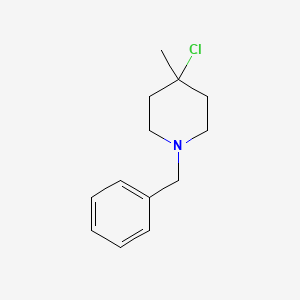
![tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B13948437.png)
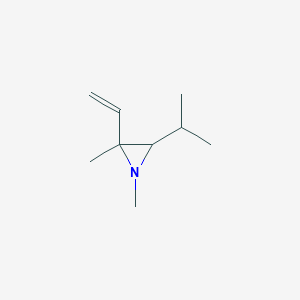
![tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13948443.png)
![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13948458.png)
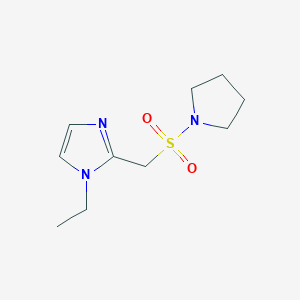
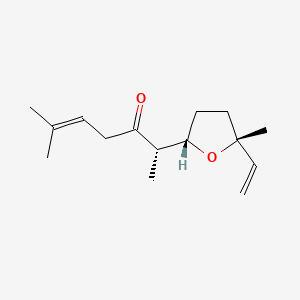
![2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)
![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)
